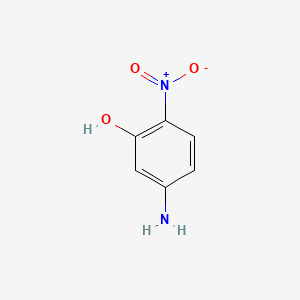

2-Nitro-5-aminophenol

Description

Structure

3D Structure

Properties

CAS No. |

16292-86-7 |

|---|---|

Molecular Formula |

C6H6N2O3 |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

5-amino-2-nitrophenol |

InChI |

InChI=1S/C6H6N2O3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H,7H2 |

InChI Key |

QSTYUPADMXCCRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)O)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis and Intermediates

2-Nitro-5-aminophenol serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for modifications that lead to the formation of more complex molecules.

Key Applications:

- Dye Manufacturing: It is primarily used as an intermediate in the production of azo dyes. The compound's nitro and amino groups facilitate reactions that yield vibrant colors used in textiles and other materials .

- Cyan-image-forming Couplers: The derivatives of this compound are important in photographic chemistry as synthetic intermediates for cyan-image-forming couplers. These compounds contribute to color development and stability in photographic processes .

Reducing Agent and Antioxidant Properties

The reducing properties of this compound make it valuable in various chemical reactions.

Applications:

- Reducing Agent: The compound can be utilized as a reducing agent due to its ability to donate electrons, which is beneficial in organic synthesis and material science .

- Antioxidant: It exhibits antioxidant properties, making it useful in formulations aimed at reducing oxidative stress in various applications .

Toxicological Studies

Research on the toxicological effects of this compound has been extensive, particularly regarding its safety profile and potential carcinogenicity.

Findings:

- Carcinogenicity Studies: Long-term studies have indicated that high doses of this compound can lead to increased incidences of pancreatic adenomas in rats. The studies administered varying doses over extended periods, revealing dose-dependent toxicity and reduced survival rates among test subjects .

| Study Duration | Dose (mg/kg) | Observed Effects |

|---|---|---|

| 16-Day Study | 0, 156, 313, 625, 1250, 2500 | Reduced survival rates; inflammation observed |

| 13-Week Study | 0, 100, 200, 400, 800 | Acute/chronic inflammation; neoplasms noted |

| 2-Year Study | 0, 100, 200 | Increased pancreatic adenomas; significant mortality |

Hair Coloring Products

The compound is also utilized in the cosmetic industry, specifically in semi-permanent and permanent hair coloring products. Its ability to form stable colors makes it a suitable choice for formulations aimed at achieving long-lasting hair dyes .

Recent Research Developments

Recent studies have focused on novel applications of this compound derivatives in various chemical reactions.

Innovative Uses:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations in Nitro and Amino Groups

2-Amino-3-nitrophenol (CAS 603-85-0)

- Molecular Formula: C₆H₆N₂O₃ (same as 2-nitro-5-aminophenol)

- Structure: Amino group at position 2, nitro group at position 3.

- Properties: Limited toxicity data; commercially available at >95% purity (25g for ¥10,000) .

- Applications : Used in pesticide testing and specialty chemical synthesis .

2-Amino-4-nitrophenol (CAS 99-57-0)

- Molecular Formula : C₆H₆N₂O₃

- Structure: Amino group at position 2, nitro group at position 4.

- Properties: Melting point of 143°C; higher polarity due to nitro and amino groups in closer proximity .

- Applications : Intermediate in dye manufacturing and analytical reagents .

2-Nitrophenol (CAS 88-75-5)

Functional Group Analogues: Extended Aromatic Systems

2-Amino-5-Nitro-2'-Chlorobenzophenone (CAS 2011-66-7)

- Molecular Formula : C₁₃H₉ClN₂O₃

- Structure: Benzophenone backbone with nitro (position 5), amino (position 2), and chloro (position 2') substituents .

- Properties: Higher molecular weight (284.68 g/mol) and lipophilicity (LogP ~2.5) due to the benzophenone core .

- Applications : Intermediate in pharmaceutical synthesis and agrochemicals .

Comparative Analysis: Physical, Chemical, and Regulatory Aspects

Table 1: Key Properties of this compound and Analogues

Key Findings:

Structural Impact on Properties: The position of substituents significantly affects polarity and solubility. For example, this compound’s ortho-oriented hydroxyl and amino groups enhance hydrogen bonding, increasing water solubility compared to benzophenone derivatives . Lipophilicity: Benzophenone derivatives (e.g., CAS 2011-66-7) exhibit higher LogP values due to aromatic bulk, making them suitable for lipid-rich pharmaceutical formulations .

Regulatory Status: this compound meets stringent cosmetic safety standards in Japan, requiring ≥90% purity . In contrast, 2-nitrophenol is regulated under explosive precursor laws due to its instability .

Toxicity and Safety: Limited toxicological data exist for this compound, though its use in cosmetics suggests moderate safety . Structural isomers like 2-amino-3-nitrophenol lack comprehensive hazard classifications, warranting caution in industrial handling .

Preparation Methods

Reaction Mechanism and Synthesis Steps

The method described in patent CN112778141A involves a three-step sequence: cyclization, nitration, and hydrolysis. In the first stage, 2-aminophenol undergoes cyclization with thionyl chloride (SOCl₂) in toluene, catalyzed by sodium carbonate, to form a benzoxazole intermediate. This step achieves a 94.5% yield under nitrogen at 80°C for 8 hours. The nitration stage employs mixed acid (98% H₂SO₄ and 68% HNO₃ at a 1:1 volume ratio) in dichloroethane, yielding 92.3% of the nitrated intermediate at 70°C. Final hydrolysis with 10–15% NaOH at 80–100°C produces 2-amino-5-nitrophenol with a total yield of 87.4% after purification.

Advantages Over Traditional Methods

This approach avoids phosgene, a highly toxic reagent historically used in cyclization, and replaces acetic anhydride with cost-effective thionyl chloride. The process minimizes ammonia emissions, a byproduct of the urea method, and operates under scalable conditions (0.15–0.25 MPa pressure). The use of dichloroethane as a solvent enhances reaction control, reducing isomer formation compared to earlier methods.

Benzoxazolinone Nitration and Hydrolysis

Large-Scale Industrial Synthesis

As detailed in ChemicalBook, 2-benzoxazolinone is nitrated in dichloromethane with 98% H₂SO₄ and nitric acid at 35–45°C, followed by hydrolysis under basic conditions (pH 8, 100–105°C). The initial reaction yields 85.3% of a mixture containing 2-amino-5-nitrophenol and its 4-nitro isomer. Subsequent crystallization in an ethanol-water system separates the isomers, yielding 103.7 kg of 99.4% pure 2-amino-5-nitrophenol and 4.1 kg of the 4-nitro variant.

Challenges in Isomer Separation

The formation of 2-amino-4-nitrophenol (4.1 kg per 103.7 kg target) necessitates multi-step crystallization, increasing production time and cost. Despite this, the method’s scalability (>100 kg/batch) and high purity make it suitable for dye manufacturing, where isomer contamination must be minimized.

Acetic Anhydride-Mediated Route

Historical Context and Procedure

First reported by Kaltwasser and Oehrn in 1920, this method acetylates 2-aminophenol with acetic anhydride to form 2-methylbenzoxazole, which is nitrated and hydrolyzed. While cost-prohibitive due to acetic anhydride consumption, it remains a benchmark for academic studies. The final hydrolysis step with NaOH achieves moderate yields (~50%), limited by competing side reactions.

Industrial Limitations

The high cost of acetic anhydride and lower yield compared to modern methods (e.g., thionyl chloride’s 87.4% yield) restrict its commercial use. However, its simplicity makes it viable for small-scale laboratory synthesis.

Urea Method: Cost-Efficiency vs. Environmental Impact

Process Overview

This approach cyclizes 2-aminophenol with urea, generating benzoxazolone intermediates before nitration. While urea’s low cost reduces raw material expenses, the reaction produces significant ammonia gas, complicating waste management and posing environmental risks. The total yield reaches 50%, with scalability hindered by gas handling requirements.

Comparative Analysis

Although economically attractive, the urea method’s ammonia emissions and lower yield make it less favorable than thionyl chloride or benzoxazolinone routes. Innovations in gas capture systems could enhance its viability.

Method Comparison and Industrial Recommendations

Yield and Cost Evaluation

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity of 2-Nitro-5-aminophenol in research settings?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods. For HPLC, use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. GC analysis can employ a non-polar column (e.g., DB-5) with flame ionization detection, using Kovats retention indices for validation . Purity thresholds should exceed 95% (HPLC/GC) for reproducible experimental outcomes.

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store the compound in amber glass vials under inert gas (e.g., argon) at –20°C to minimize photolytic and oxidative degradation. Pre-purify via recrystallization in ethanol/water (1:1) to remove impurities before storage. Safety protocols from SDS guidelines recommend using PPE (gloves, lab coat) during handling due to potential irritant properties .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

- Methodological Answer : Cross-validate spectral data with reference libraries. For NMR, compare chemical shifts (δ) of aromatic protons (e.g., δ 7.8–8.2 ppm for nitro-substituted protons) against NIST or AIST/NIMC databases. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR, ensure baseline correction and compare nitro group stretching frequencies (~1520 cm⁻¹ for asymmetric NO₂) with structurally analogous compounds like 5-Methyl-2-nitrophenol . Discrepancies may arise from tautomerism; perform variable-temperature NMR to assess dynamic equilibria .

Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?

- Methodological Answer : Employ a two-step synthesis: (1) Nitration of 5-aminophenol using HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration, followed by (2) selective reduction of byproducts with Na₂S₂O₄. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Yields >70% are achievable with strict temperature control and stoichiometric HNO₃ (1.1 eq). For regioselectivity, meta-directing groups (e.g., –NH₂) favor nitration at the 2-position, as confirmed by X-ray crystallography of intermediates .

Q. What experimental designs are suitable for studying the redox behavior of this compound in aqueous systems?

- Methodological Answer : Use cyclic voltammetry (CV) with a glassy carbon electrode in phosphate buffer (pH 7.4). Scan potentials between –1.0 V and +1.0 V (vs. Ag/AgCl) at 100 mV/s. The nitro group exhibits a reduction peak near –0.6 V, while the amine group oxidizes at +0.3 V. For mechanistic studies, combine CV with bulk electrolysis and HPLC-MS to identify reduction products (e.g., hydroxylamine intermediates). Control dissolved oxygen levels via nitrogen sparging to avoid side reactions .

Data Contradiction and Validation

Q. How should conflicting solubility data for this compound in polar solvents be addressed?

- Methodological Answer : Reproduce solubility tests using standardized OECD guidelines. Prepare saturated solutions in DMSO, ethanol, and water at 25°C, and quantify solubility via gravimetric analysis. Conflicting reports may arise from impurities; pre-purify the compound via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5). Cross-reference with structurally similar compounds (e.g., 2-Nitrophenol: soluble in ethanol, sparingly in water ).

Q. What computational methods validate the electronic structure and reactivity of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compute frontier molecular orbitals. Compare HOMO-LUMO gaps with experimental UV-Vis spectra (λmax ~320 nm in ethanol). Simulate IR spectra using vibrational frequency analysis to confirm nitro and amine group assignments. Validate against crystallographic data from analogs like 5-Methyl-2-nitrophenol .

Safety and Compliance

Q. What are the key safety considerations when scaling up reactions involving this compound?

- Methodological Answer : Conduct thermal stability analysis via Differential Scanning Calorimetry (DSC) to identify exothermic decomposition risks (>150°C). Implement engineering controls (e.g., vented reactors) for nitro-group-containing compounds. Follow SDS protocols for spill containment (neutralize with 10% NaHCO₃) and waste disposal (incineration with NOx scrubbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.